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Abstract: Phosphatidylcholines (PCs) are the most abundant class of phospholipids in

eukaryotic cell membranes, playing critical roles in membrane integrity, signaling, and

metabolism.[1][2] While PCs containing even-chain fatty acids are predominant, those with

odd-chain fatty acids (OCFAs), such as nonadecanoyl-phosphatidylcholine (19:0 PC), are

increasingly recognized for their unique biological significance. The biosynthesis of OCFAs

differs fundamentally from their even-chain counterparts, beginning with a distinct primer

molecule.[3][4] This document provides an in-depth technical overview of the biosynthetic

pathways leading to 19:0 PC, from the synthesis of its nonadecanoic acid precursor to its final

incorporation into the phospholipid structure. It includes a summary of quantitative data,

detailed experimental protocols for its study, and pathway visualizations to facilitate

understanding.

Part 1: The Foundation - De Novo Biosynthesis of
Nonadecanoic Acid (19:0)
The synthesis of most fatty acids begins with the two-carbon primer acetyl-CoA.[4] However,

the defining feature of odd-chain fatty acid biosynthesis is the use of the three-carbon

molecule, propionyl-CoA, as the initial building block.[3][5] This molecule is carboxylated and

then serves as the primer for the fatty acid synthase (FAS) complex.

The key steps are:
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Priming: Propionyl-CoA is used as the starter unit instead of acetyl-CoA.[6]

Elongation: The fatty acid chain is elongated by the sequential addition of two-carbon units

derived from malonyl-CoA.[7] This cycle of condensation, reduction, dehydration, and a

second reduction is repeated.

Termination: For the synthesis of nonadecanoic acid (19:0), the process starts with one 3-

carbon propionyl-CoA molecule and is followed by eight rounds of elongation using 2-carbon

units from malonyl-CoA (3 + 8*2 = 19).
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Caption: De Novo Biosynthesis of Nonadecanoic Acid (19:0).

Part 2: Assembly of 19:0 PC - Key Pathways
Once nonadecanoyl-CoA is synthesized, it can be incorporated into a phosphatidylcholine

molecule through two primary routes: the de novo synthesis pathway (Kennedy Pathway) or

the phospholipid remodeling pathway (Lands' Cycle).

De Novo Synthesis via the Kennedy Pathway
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The Kennedy pathway is the primary route for synthesizing PC from choline.[8] The final step

involves the transfer of a phosphocholine head group to a diacylglycerol (DAG) molecule. For

19:0 PC to be formed via this pathway, a DAG containing a 19:0 acyl chain must be available.

The pathway proceeds as follows:

Choline Phosphorylation: Choline is phosphorylated by choline kinase to produce

phosphocholine.

CDP-Choline Formation: Phosphocholine reacts with CTP, catalyzed by

CTP:phosphocholine cytidylyltransferase, to form CDP-choline.[9]

PC Synthesis: The enzyme cholinephosphotransferase transfers the phosphocholine moiety

from CDP-choline to a diacylglycerol (DAG) containing a 19:0 fatty acid (e.g., 1-palmitoyl-2-

nonadecanoyl-glycerol), yielding 19:0 PC.[2][10]

sub enz prod path Choline

Phosphocholine Choline Kinase

ATP

ADPCDP-Choline CTP:phosphocholine
cytidylyltransferase

CTP

PPi

19:0 Phosphatidylcholine

Cholinephosphotransferase

Diacylglycerol
(containing 19:0)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20503434/
https://www.benchchem.com/product/b15577822?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC124149/
https://www.benchchem.com/product/b15577822?utm_src=pdf-body
https://www.molbiolcell.org/doi/10.1091/mbc.12.3.511
https://pmc.ncbi.nlm.nih.gov/articles/PMC2109952/
https://www.benchchem.com/product/b15577822?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: The Kennedy Pathway for De Novo 19:0 PC Synthesis.

Phospholipid Remodeling via The Lands' Cycle
The fatty acid composition of phospholipids is not static and can be actively modified in a

process known as the Lands' cycle. This deacylation-reacylation cycle allows for the specific

incorporation of fatty acids, like nonadecanoic acid, into existing phospholipid backbones.

The key steps are:

Deacylation: A pre-existing PC molecule (e.g., with two even-chain fatty acids) is hydrolyzed

by a phospholipase A (PLA) enzyme, typically PLA2, which removes the fatty acid from the

sn-2 position. This creates a lysophosphatidylcholine (LPC) molecule.[1]

Acyl-CoA Synthesis: The free nonadecanoic acid (19:0) is activated to its coenzyme A

thioester, 19:0-CoA, by an acyl-CoA synthetase.

Reacylation: A lysophosphatidylcholine acyltransferase (LPCAT) enzyme catalyzes the

transfer of the nonadecanoyl group from 19:0-CoA to the free hydroxyl group of the LPC

molecule, forming 19:0 PC.[11][12]
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Caption: Phospholipid Remodeling via The Lands' Cycle.

Part 3: Quantitative Data on 19:0 PC and Other
OCFAs
Quantitative data for specific 19:0 PC species are limited and often captured within broader

lipidomics studies. However, analyses of biological samples confirm the presence and

physiological relevance of phospholipids containing odd-chain fatty acids.
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Lipid Class Species
Concentration
/ Level

Biological
Source

Reference

Phospholipids

containing

OCFAs (PL-

OCFA)

C19:0 (as a

component)

PL-OCFAs

ranged from

30.89 ± 14.27

mg/L to 93.48 ±

36.55 mg/L

Human Milk [13]

Phosphatidylchol

ine (PC)
PC(19:0/20:3)

Significantly

increased

expression after

intervention with

adzuki bean

flavonoid

mimetics.

Mouse Liver [14]

Lysophosphatidyl

choline (LPC)
LPC(19:0)

Identified as one

of six key lipids

in a risk

stratification

model for septic

shock.

Human Plasma [15]

Fatty Acids
19:0 delta

(cyclopropane)

Lower

abundance in C.

elegans fed on a

Comamonas

aquatica (DA)

diet.

C. elegans [16]

Part 4: Experimental Protocols for Studying 19:0 PC
Biosynthesis
Investigating the biosynthesis of 19:0 PC requires specialized techniques to trace the

incorporation of precursors and to accurately quantify the resulting lipid species.

Protocol 1: Metabolic Labeling with Stable Isotopes
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This method allows for the direct measurement of fatty acid synthesis, remodeling, and

degradation by tracing the metabolic fate of a labeled precursor.[17]

Objective: To trace the incorporation of propionate into the 19:0 fatty acid and subsequently into

the PC fraction.

Methodology:

Cell Culture: Grow the biological system of interest (e.g., cultured cells) in an appropriate

medium.

Labeling: Supplement the medium with a stable isotope-labeled precursor, such as [1-

¹³C]propionate or [¹³C₃]propionate. This labeled propionate will be converted to [¹³C]-

propionyl-CoA and used to prime the synthesis of labeled odd-chain fatty acids.

Incubation: Incubate the cells for a defined period to allow for the metabolism and

incorporation of the label into the lipidome.

Lipid Extraction: Harvest the cells and perform a total lipid extraction using a standard

method like the Folch or Bligh-Dyer procedure.

Lipid Separation:

Separate the total lipid extract into different lipid classes (e.g., PC, PE, TAG) using Thin-

Layer Chromatography (TLC) or Liquid Chromatography (LC).

Scrape the PC band (identified using standards) from the TLC plate or collect the

corresponding LC fraction.

Fatty Acid Analysis:

Hydrolyze the purified PC fraction to release the fatty acids.

Convert the fatty acids to fatty acid methyl esters (FAMEs).

Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS). The presence

of a ¹³C-labeled 19:0 FAME confirms its de novo synthesis from the propionate precursor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.researchgate.net/publication/354677080_Methods_of_lipid_analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Quantitative Lipidomics by LC-MS/MS
This high-throughput approach provides a comprehensive and quantitative profile of hundreds

of lipid species, including 19:0 PC, in a single analysis.[18][19]

Objective: To identify and quantify specific 19:0 PC molecular species (e.g., PC 16:0/19:0, PC

18:0/19:0) in a complex biological sample.

Methodology:

Sample Preparation: Obtain the biological sample (e.g., plasma, cell pellet, tissue

homogenate).

Internal Standard Spiking: Add a known amount of an internal standard mixture to the

sample. For PC quantification, this typically includes a non-endogenous or isotopically

labeled PC standard, such as PC(19:0/19:0) or a deuterated PC.[19][20]

Lipid Extraction: Perform a one-phase or two-phase lipid extraction, often with methyl-tert-

butyl ether (MTBE), to isolate lipids while precipitating proteins.

LC Separation: Inject the lipid extract onto a liquid chromatography system, typically using a

reversed-phase C18 or C30 column. This separates lipid species based on their

hydrophobicity (both chain length and degree of unsaturation).

MS/MS Detection:

The eluent from the LC is directed into a tandem mass spectrometer operating in a

positive electrospray ionization (ESI+) mode.

To specifically detect PC species, a precursor ion scan for m/z 184.07 (the

phosphocholine headgroup) is performed. The instrument will detect all parent ions that

fragment to produce the 184.07 product ion.

Alternatively, in a targeted approach, Selected Reaction Monitoring (SRM) or Multiple

Reaction Monitoring (MRM) can be used, where the instrument is programmed to monitor

specific precursor-to-product ion transitions for expected 19:0 PC species.

Data Analysis:
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Identify 19:0 PC species based on their accurate mass and retention time.

Quantify the identified species by comparing the peak area of the endogenous lipid to the

peak area of the co-eluting internal standard.
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Caption: General Workflow for LC-MS/MS-based Lipidomics.

Need Custom Synthesis?
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To cite this document: BenchChem. [A Technical Guide to the Biosynthesis of Nonadecanoyl-
Phosphatidylcholine (19:0 PC)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15577822#biosynthesis-pathway-of-19-0-pc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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